molecular formula C15H15N3O4S B2891022 (2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 2035018-22-3

(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2891022
CAS No.: 2035018-22-3
M. Wt: 333.36
InChI Key: YKOCRKFVMJHVJQ-SOFGYWHQSA-N
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Description

(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic small molecule characterized by a benzothiadiazole core fused with a dimethyl-dioxo group and an (E)-configured propenamide side chain bearing a furan substituent.

Properties

IUPAC Name

(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-17-13-7-5-11(10-14(13)18(2)23(17,20)21)16-15(19)8-6-12-4-3-9-22-12/h3-10H,1-2H3,(H,16,19)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCRKFVMJHVJQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CO3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CO3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the benzothiadiazole core.

    Formation of the enamide linkage: This can be done through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enamide linkage can be reduced to form amines.

    Substitution: The benzothiadiazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced enamides.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology

Medicine

The compound may have potential as a drug candidate for various diseases, depending on its biological activity and pharmacokinetic properties.

Industry

In industry, the compound could be used in the development of organic semiconductors, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its benzothiadiazole core, which differentiates it from other heterocyclic systems. Below is a comparative analysis with two closely related compounds:

Compound Core Structure Substituents Key Features
(2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide (Target) Benzothiadiazole - 1,3-dimethyl-2,2-dioxo group
- (E)-3-(furan-2-yl)propenamide
Electron-deficient aromatic system; potential for π-π stacking and hydrogen bonding .
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide Benzoxazole - 2-phenyl group
- (E)-3-(furan-2-yl)propenamide
Benzoxazole core enhances metabolic stability; furan may modulate solubility .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole + Imidazole - 1,3-benzodioxole
- Imidazole-propylidene
- 2-chlorophenyl hydrazine
Dual heterocyclic system; imidazole enhances metal-binding capacity; chlorophenyl improves lipophilicity .

Biological Activity

The compound (2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide (CAS Number: 2035018-22-3) is a synthetic organic molecule characterized by its unique structural features, including a benzothiadiazole core and a furan ring. This compound has garnered attention for its potential biological activities, which include antibacterial and antifungal properties.

The molecular formula of the compound is C15H15N3O4SC_{15}H_{15}N_{3}O_{4}S, with a molecular weight of 333.36 g/mol. The structure comprises various functional groups that contribute to its biological activity.

PropertyValue
IUPAC Name(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide
Molecular FormulaC15H15N3O4S
Molecular Weight333.36 g/mol
CAS Number2035018-22-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzothiadiazole core through cyclization reactions under acidic or basic conditions. The furan ring is then attached via coupling reactions such as Suzuki or Heck reactions. Finally, the enamide linkage is formed through condensation reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide. For instance, derivatives containing benzothiadiazole structures have shown significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Compounds with similar structures exhibited excellent antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds against S. aureus.
  • None of the tested compounds showed activity against Escherichia coli or Klebsiella pneumoniae.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal properties:

Study Results:

  • Compounds derived from similar scaffolds exhibited significant antifungal activity against Candida albicans.
  • Most tested compounds showed effective inhibition of fungal growth at varying concentrations.

Case Studies

A study focusing on the biological activity of benzothiadiazole derivatives revealed that modifications to the core structure can enhance antibacterial and antifungal efficacy. The research involved synthesizing several derivatives and evaluating their biological activities through in vitro assays.

Table 1: Biological Activity Summary of Related Compounds

Compound IDAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A625 (S. aureus)500 (C. albicans)
Compound B1250 (S. epidermidis)250 (C. albicans)
Compound CNo activityNo activity

The precise mechanism by which (2E)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-5-yl)-3-(furan-2-yl)prop-2-enamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interactions between the compound's functional groups and bacterial/fungal cell membranes play a critical role in its efficacy.

Q & A

Q. How are reaction intermediates characterized to troubleshoot low synthetic yields?

  • Methodological Answer : Trapping intermediates via quenching at controlled timepoints followed by LC-MS analysis identifies bottlenecks (e.g., unstable enamide formation). Kinetic studies under varied temperatures/pH optimize stepwise efficiency .

Tables of Key Data

Technique Application Example Data Reference
¹H NMRConfirms E/Z isomerism via coupling constants (J = 12–16 Hz for trans alkenes)δ 7.8 (d, J=15.6 Hz, CH=CH)
SCXRDDetermines dihedral angles between aromatic ringsBenzothiadiazole-furan angle: 85.3°
MTT AssayIC₅₀ values against HeLa cellsIC₅₀ = 8.2 ± 0.3 µM
DFT CalculationsPredicts HOMO-LUMO gaps for redox activityΔE = 3.1 eV (B3LYP/6-31G*)

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